2-Ethoxy-3-methylbutanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

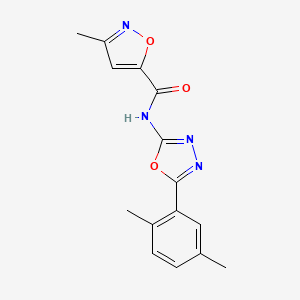

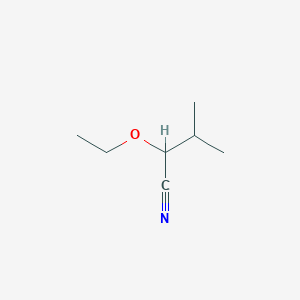

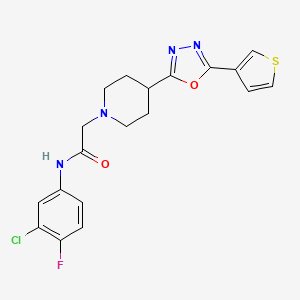

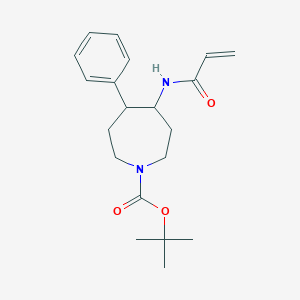

2-Ethoxy-3-methylbutanenitrile is a chemical compound with the CAS Number: 1479205-96-3 . It has a molecular weight of 127.19 and its IUPAC name is 2-ethoxy-3-methylbutanenitrile . The compound is in liquid form .

Synthesis Analysis

The synthesis of 2-Ethoxy-3-methylbutanenitrile can be achieved through the Williamson synthesis . In this process, an alkyl halide reacts with an alkoxide ion in an S N 2 reaction . The alkyl halide should be primary, having the least steric hindrance .Molecular Structure Analysis

The InChI code for 2-Ethoxy-3-methylbutanenitrile is 1S/C7H13NO/c1-4-9-7(5-8)6(2)3/h6-7H,4H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

2-Ethoxy-3-methylbutanenitrile is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Novel Methods for Chemical Synthesis

Synthesis of γ-Ethoxyallylstananes and Dienol Ethers

The reaction of 2-ethoxy-3-alkenenitriles with tributylstannyllithium produces γ-ethoxyallylstannanes efficiently. This method provides a new pathway for preparing substituted 2-ethoxy-1,3-butadienes, significant for synthetic chemistry (T. Takeda et al., 1986).

Catalytic Activities and Material Synthesis

Etherification Rates and Catalytic Efficiency

Studies on the etherification rates of 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE) using acidic ion-exchange resins have shown a dependence of catalytic activity on the morphological properties of the resins. This research highlights the importance of resin properties in catalysis and material synthesis (R. Soto et al., 2018).

Biosynthetic Pathways for Biofuel Production

Biofuel Precursor Synthesis

Exploration of biosynthetic pathways for the production of methyl ethyl ketone (MEK) precursors, including 2-hydroxy-2-methylbutanenitrile, provides insight into sustainable production methods for biofuels. This research uses retrobiosynthesis tools to discover novel pathways, demonstrating the potential for synthetic biology in developing bio-based chemicals (Milenko Tokic et al., 2018).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition . It’s recommended to wear protective gloves, eye protection, and face protection when handling the compound .

Propiedades

IUPAC Name |

2-ethoxy-3-methylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-9-7(5-8)6(2)3/h6-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUZONKAWGDQFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-methylbutanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2885731.png)

![2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2885748.png)